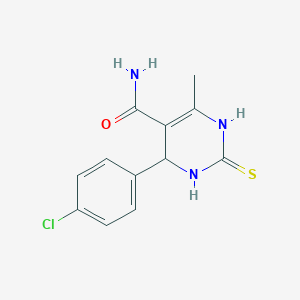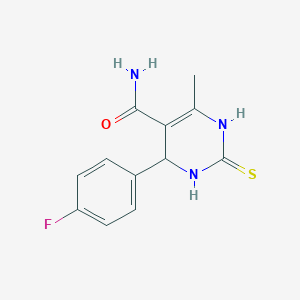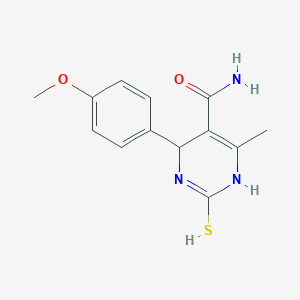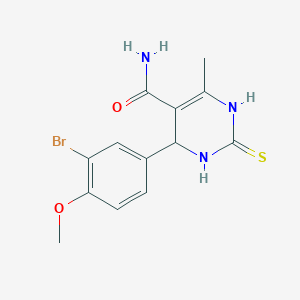![molecular formula C8H7N3OS B462550 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine CAS No. 299935-03-8](/img/structure/B462550.png)
5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a furan ring and a thiadiazole ring connected by an ethenyl group
Mechanism of Action
Target of Action
Similar compounds have shown potential antitumor activity against various human tumor cell lines .
Mode of Action
It’s suggested that the compound might interact with its targets, leading to potential growth inhibitory activity .
Biochemical Pathways
Similar compounds have been known to influence pathways related to antitumor activity .
Result of Action
The compound has shown potential growth inhibitory activity against most of the tested subpanel tumor cell lines . A comparative study revealed that a derivative of this compound showed higher potency than 5-fluorouracil (5-FU) against most of the tested subpanel tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of furan-2-carboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 5-[2-(Furan-2-yl)ethyl]-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Studied for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
5-[2-(Furan-2-yl)ethenyl]-1,2,4-triazine-3-thiol: Similar structure but with a triazine ring instead of a thiadiazole ring.
2-(Furan-2-yl)-1,3,4-thiadiazole: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
5-(Furan-2-yl)-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of an amino group, which can lead to different reactivity and applications.
Uniqueness
5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a furan ring, an ethenyl linker, and a thiadiazole ring. This structure provides a balance of electronic properties and reactivity, making it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-[(E)-2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)4-3-6-2-1-5-12-6/h1-5H,(H2,9,11)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXCMIQLBKLRAB-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Butyl-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462484.png)
![3-(3-Chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B462509.png)
![[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B462515.png)
![5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B462551.png)
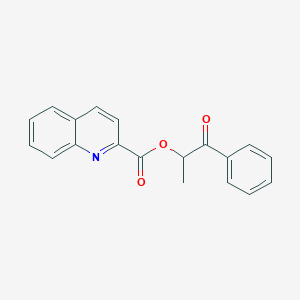
![2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole](/img/structure/B462659.png)
![[(1-Cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-acetic acid](/img/structure/B462660.png)
![5-(4-bromophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B462693.png)
![5-(4-bromophenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B462695.png)
![methyl3-(5-{[(3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B462708.png)
